

Flubromazolam Analytical Reference Standards: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Flubromazolam** analytical reference standards, including their chemical and physical properties, analytical methodologies for their identification and quantification, and their metabolic fate. This document is intended to serve as a core resource for professionals engaged in research, clinical toxicology, and the development of new chemical entities.

Chemical and Physical Properties

Flubromazolam is a designer benzodiazepine characterized by its high potency.[1][2] Accurate identification and quantification are paramount for forensic and research applications, necessitating the use of well-characterized analytical reference standards. Certified Reference Materials (CRMs) are available to ensure metrological traceability and accuracy of analytical results.[3]

Table 1: Chemical and Physical Properties of Flubromazolam



Property	Value	Reference
Formal Name	8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[2][4][5]triazolo[4,3-a][2][4]benzodiazepine	[6]
CAS Number	612526-40-6	[6]
Molecular Formula	C17H12BrFN4	[6][7]
Formula Weight	371.2 g/mol	[6][7]
Appearance	White powder	[2][8]
Purity	≥98%	[6]
Storage	-20°C	[6]
Stability	≥ 4 years	[6]

Table 2: Specifications of Flubromazolam Certified Reference Materials (CRMs)

Product Type	Formulation	Concentration	Supplier Example
Flubromazolam (CRM)	Solution in methanol	1 mg/mL	Cayman Chemical[3]
Flubromazolam-d4	-	-	Cayman Chemical[6]
Flubromazolam- ¹³ C ₂ -d ₄ (CRM)	Solution in methanol	100 μg/mL	Cayman Chemical[3]
α-hydroxy Flubromazolam (CRM)	-	-	Cayman Chemical[3]

Analytical Methodologies

The detection and quantification of **Flubromazolam** are typically achieved using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass



spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed in forensic and clinical laboratories.[5][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of benzodiazepines.[10] Due to the thermal lability of some benzodiazepines, derivatization may be required to improve chromatographic performance.[10]

Experimental Protocol: GC-MS Analysis of Flubromazolam in Blood

- Sample Preparation (Liquid-Liquid Extraction):
 - To 1 mL of whole blood, add an internal standard (e.g., Diazepam-d₅).
 - Add 1 mL of saturated sodium borate buffer (pH 9.0).
 - Add 5 mL of n-butyl acetate and vortex for 10 minutes.
 - Centrifuge at 3000 rpm for 10 minutes.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of ethyl acetate for GC-MS analysis.
- GC-MS Parameters:
 - Instrument: Agilent Gas Chromatograph with Mass Selective Detector or equivalent.
 - Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
 - Injector Temperature: 280°C.
 - Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.



- o Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 50 to 550.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of benzodiazepines and their metabolites, often without the need for derivatization.[9]

Experimental Protocol: LC-MS/MS Analysis of Flubromazolam in Urine

- Sample Preparation (Dilute-and-Shoot):
 - \circ To 100 µL of urine, add 900 µL of a mixture of mobile phase A and B (90:10).
 - Add an internal standard (e.g., Flubromazolam-d4).
 - Vortex and centrifuge at 10,000 rpm for 5 minutes.
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Parameters:
 - Instrument: Agilent 1200 Infinity Series LC System with an Agilent 6460 Triple Quadrupole mass spectrometer or equivalent.[11]
 - Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 μm) or equivalent.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.



- Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Flubromazolam: Precursor ion > Product ion 1, Product ion 2
 - α-hydroxy Flubromazolam: Precursor ion > Product ion 1, Product ion 2
 - (Specific m/z values for precursor and product ions should be optimized in the laboratory).

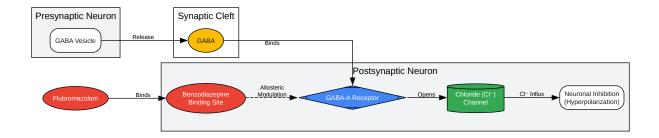
Pharmacodynamics and Metabolism

Flubromazolam, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2]

GABA-A Receptor Signaling Pathway

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[12] This allosteric binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in sedative, anxiolytic, and muscle relaxant properties.[4][12]





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Caption: GABA-A receptor signaling pathway modulated by **Flubromazolam**.

Metabolic Pathway

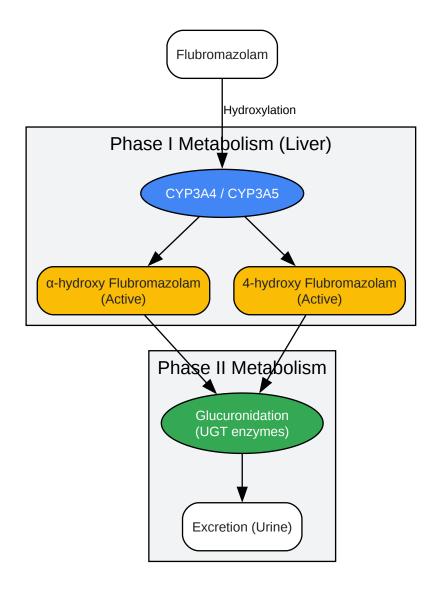
Flubromazolam is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[13][14] The main metabolic pathways involve hydroxylation, leading to the formation of active metabolites.[13][15]

Table 3: Major Metabolites of Flubromazolam

Metabolite	Description
α-hydroxy Flubromazolam	A primary active metabolite formed through hydroxylation.
4-hydroxy Flubromazolam	Another significant active metabolite produced via hydroxylation.

These hydroxylated metabolites can undergo further metabolism through glucuronidation before being excreted.[14]





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Caption: Metabolic pathway of Flubromazolam.

Conclusion

This technical guide provides essential information for the accurate and reliable analysis of **Flubromazolam**. The use of certified reference standards is critical for obtaining high-quality data in research and forensic applications. The detailed experimental protocols for GC-MS and LC-MS/MS serve as a starting point for method development and validation. Understanding the pharmacodynamic and metabolic pathways of **Flubromazolam** is crucial for interpreting analytical findings and for future drug development efforts.



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